molecular formula C14H23N B13565755 3-Mesityl-2,2-dimethylpropan-1-amine

3-Mesityl-2,2-dimethylpropan-1-amine

Cat. No.: B13565755
M. Wt: 205.34 g/mol
InChI Key: QYCTVGNYIOPNAV-UHFFFAOYSA-N
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Description

3-Mesityl-2,2-dimethylpropan-1-amine is a chemically unique, branched aliphatic amine that features a mesityl (2,4,6-trimethylphenyl) substituent at the 3-position of its propane backbone . This molecular structure, with the formula C₁₄H₂₃N and a molecular weight of 205.34 g/mol, confers significant steric hindrance due to the bulky mesityl group and the two methyl groups at the 2-position . This steric bulk is a defining characteristic, leading to unique reactivity and physicochemical properties that make this compound a valuable building block in advanced organic synthesis and pharmaceutical intermediate development . In research applications, this amine serves as a versatile precursor and ligand. Its sterically hindered nature influences its reactivity; for instance, it can undergo alkylation reactions with agents like methyl iodide to form quaternary ammonium salts, a process that can be enhanced using microwave-assisted methods to improve efficiency . Furthermore, the compound's structure makes it a potential substrate in metal-catalyzed reactions, such as nickel- or palladium-mediated cross-couplings, which are fundamental methodologies in the synthesis of complex organic molecules and are widely used in the development of therapeutic agents . In the field of coordination chemistry, it can be investigated for its use as a ligand to modulate the activity and selectivity of metal catalysts. The primary value of 3-Mesityl-2,2-dimethylpropan-1-amine lies in its application as a key synthetic intermediate. Researchers utilize its scaffold to build more complex molecular architectures, particularly in medicinal chemistry where such hindered amines can be precursors for drug discovery programs . Please note that this product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2,2-dimethyl-3-(2,4,6-trimethylphenyl)propan-1-amine

InChI

InChI=1S/C14H23N/c1-10-6-11(2)13(12(3)7-10)8-14(4,5)9-15/h6-7H,8-9,15H2,1-5H3

InChI Key

QYCTVGNYIOPNAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C)(C)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesityl-2,2-dimethylpropan-1-amine typically involves the alkylation of mesitylene with a suitable amine precursor. One common method is the reaction of mesitylene with 2,2-dimethylpropan-1-amine under acidic or basic conditions to facilitate the alkylation process. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-Mesityl-2,2-dimethylpropan-1-amine may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as transition metals, can enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Alkylation Reactions

As a tertiary amine, 3-Mesityl-2,2-dimethylpropan-1-amine can undergo alkylation to form quaternary ammonium salts. This is achieved using alkylating agents like methyl iodide, ethyl iodide, or isopropyl iodide in solvents such as chlorobenzene, often under microwave-assisted conditions .

Alkylating Agent Solvent Reaction Time Yield
Methyl iodideChlorobenzene1 h (microwave)70%
Ethyl iodideChlorobenzene1 h (microwave)Higher than methyl iodide
Isopropyl iodideChlorobenzene1 h (microwave)Lower than methyl iodide

This method improves reaction efficiency compared to traditional heating, reducing time from 10 h to 1 h .

Catalytic Cross-Coupling

The compound’s steric bulk and amine functionality make it a potential substrate in metal-catalyzed reactions , such as nickel- or palladium-mediated cross-couplings. For instance, tertiary amines can act as ligands or participate in radical-mediated processes under photocatalytic conditions .

Stability and Reactivity

The bulky mesityl and dimethyl groups influence the compound’s reactivity. In alkylation, steric hindrance may reduce reactivity compared to less hindered tertiary amines . Conversely, its tertiary amine nature enables nucleophilic participation in reactions with electrophiles (e.g., carbonyl compounds).

Scientific Research Applications

3-Mesityl-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Mesityl-2,2-dimethylpropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The mesityl group can enhance the compound’s binding affinity and specificity, while the amine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-Mesityl-2,2-dimethylpropan-1-amine primarily differ in substituents at the 3-position or modifications to the amine group. Below is a detailed comparison based on synthesis, reactivity, and physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Key Properties/Reactivity Reference
3-Mesityl-2,2-dimethylpropan-1-amine C₁₄H₂₁N 203.32 Mesityl (2,4,6-trimethylphenyl) Steric hindrance likely reduces nucleophilicity; used as a ligand or intermediate
N-Benzyl-1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine C₂₀H₂₅NO 295.42 2-Methoxyphenyl, benzyl amine B.p. 136–138 °C at 0.09–0.10 mbar; catalytic hydrogenation substrate for ketimines
3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride C₁₁H₁₅FClN 227.70 4-Fluorophenyl, hydrochloride salt Improved solubility in polar solvents; used in building-block synthesis
3-Ethoxy-2,2-dimethylpropan-1-amine C₇H₁₇NO 131.22 Ethoxy group at 3-position Liquid at RT; limited physicochemical data; stability under recommended storage
3-Hydroxy-2,2-dimethylpropanal C₅H₁₀O₂ 102.13 Hydroxyaldehyde derivative Reactive aldehyde group; potential precursor for reductive amination

Key Findings from Comparative Analysis

Steric and Electronic Effects :

  • The mesityl group in 3-Mesityl-2,2-dimethylpropan-1-amine introduces significant steric hindrance compared to smaller substituents like 4-fluorophenyl or ethoxy groups. This hindrance likely reduces its nucleophilicity, impacting its utility in reactions requiring amine participation (e.g., reductive amination) .
  • N-Benzyl-1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine (Compound 31) demonstrates enhanced catalytic reactivity in hydrogenation due to its planar aromatic substituents, achieving higher enantioselectivity in ketimine reductions .

Synthetic Applications :

  • 3-Mesityl-2,2-dimethylpropan-1-amine derivatives are synthesized via thiourea formation (52–67% yields) by reacting intermediates with CS₂ and ethyl chloroformate .
  • In contrast, 3-(4-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is optimized for salt formation, improving crystallinity and purification efficiency in pharmaceutical intermediates .

Physicochemical Properties :

  • 3-Ethoxy-2,2-dimethylpropan-1-amine lacks comprehensive safety or toxicity data, but its ethoxy group may enhance lipophilicity compared to hydroxy or halogenated analogs .
  • The aldehyde derivative 3-Hydroxy-2,2-dimethylpropanal is reactive in condensation or nucleophilic addition reactions, unlike its amine counterparts .

Safety and Stability: Safety data for 3-Mesityl-2,2-dimethylpropan-1-amine are unavailable. However, analogs like 3-Ethoxy-2,2-dimethylpropan-1-amine are stable under recommended storage conditions but may decompose into CO, CO₂, and NOₓ under extreme conditions .

Biological Activity

3-Mesityl-2,2-dimethylpropan-1-amine is a tertiary amine with a unique structure characterized by a mesityl group attached to a branched alkyl backbone. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Below, we explore its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The structure of 3-Mesityl-2,2-dimethylpropan-1-amine can be represented as follows:

C13H19N\text{C}_{13}\text{H}_{19}\text{N}

This compound features:

  • A mesityl group (1,3,5-trimethylbenzene) which contributes to its lipophilicity.
  • Branched alkyl groups that enhance steric bulk, influencing its chemical reactivity and biological interactions.

Pharmacological Potential

Research indicates that 3-Mesityl-2,2-dimethylpropan-1-amine may exhibit various pharmacological activities due to its structural properties. Its lipophilicity suggests potential interactions with biological membranes, which could enhance its bioavailability and efficacy in drug formulations.

  • Interaction Studies : The compound's interactions with biological targets are crucial for understanding its pharmacodynamics. Potential studies could focus on:
    • Binding affinity to neurotransmitter receptors.
    • Enzymatic inhibition or activation.
  • Synthetic Applications : As a building block in organic synthesis, it can facilitate the development of more complex pharmaceutical compounds. Its unique structure allows it to act as a precursor in synthesizing various biologically active molecules.

Comparative Analysis with Similar Compounds

The following table compares 3-Mesityl-2,2-dimethylpropan-1-amine with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
NeopentylamineSimple branched amineLess steric hindrance compared to mesityl variant
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amineCyclohexane ring with amino groupOffers cyclic structure that may influence reactivity
2-(2-Methoxy-5-methylphenyl)ethanamineContains an ether linkage and aromatic ringDifferentiated by the presence of ether functionality

3-Mesityl-2,2-dimethylpropan-1-amine stands out due to its combination of sterically hindered groups and potential lipophilicity from the mesityl moiety, making it particularly interesting for synthetic and biological applications .

Case Study 1: Synthesis and Biological Evaluation

In one study focusing on the synthesis of derivatives of 3-Mesityl-2,2-dimethylpropan-1-amine, researchers explored its potential as an inhibitor in enzyme assays. The study found that certain derivatives exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways .

Case Study 2: Toxicological Profile

Another research effort evaluated the toxicological profile of 3-Mesityl-2,2-dimethylpropan-1-amine in various biological systems. The compound showed moderate toxicity at higher concentrations but was well-tolerated at lower doses, indicating a potential therapeutic window for clinical applications .

Q & A

Q. Table 1: Representative NMR Data for 2,2-Dimethylpropan-1-amine Hydrochloride

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
NH₃⁺8.11Broad singletAmmonium protons
CH₂2.58QuartetMethylene group
C(CH₃)₃0.94SingletNeopentyl group

Advanced: How can 3-Mesityl-2,2-dimethylpropan-1-amine be utilized in catalytic applications?

Methodological Answer:
This amine serves as a ligand precursor or reducing agent in transition metal-free catalysis. For instance:

  • Catalytic Reduction of Amides:
    • The amine’s bulky tert-butyl group stabilizes intermediates in potassium-catalyzed reductions, enabling efficient conversion of amides to amines .
  • Asymmetric Synthesis:
    • Pair with chiral auxiliaries (e.g., menthyl chloroformate) to generate enantiomerically pure carbamates .

Advanced: How to design derivatives of 3-Mesityl-2,2-dimethylpropan-1-amine for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Functionalization Strategies:
    • Carbamates/Ureas: React with ethyl chloroformate or triphosgene in alkaline media .
    • Sulfonamides: Couple with sulfonyl chlorides using DBU as a base .
    • Thioureas/Guanidines: Use CS₂ and HgO-mediated cyclization .
  • Key Steps:
    • Optimize reaction conditions (solvent, temperature) to avoid side reactions.
    • Validate derivatives via LC-MS and elemental analysis.

Advanced: How should researchers address contradictions in reported biological activities or synthetic yields?

Methodological Answer:

  • Comparative Analysis:
    • Replicate experiments under identical conditions (e.g., solvent purity, catalyst loading) .
    • Perform chiral analysis if enantiomeric impurities are suspected (e.g., via polarimetry) .
  • Computational Modeling:
    • Use DFT calculations to predict steric/electronic effects influencing reactivity .

Basic: What safety protocols are essential when handling 3-Mesityl-2,2-dimethylpropan-1-amine?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (flash point: -13°C; highly flammable) .
  • Waste Disposal: Neutralize with dilute HCl before incineration by licensed facilities .

Advanced: How to evaluate the biological activity of 3-Mesityl-2,2-dimethylpropan-1-amine in receptor-binding studies?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence polarization or radiometric assays to measure IC₅₀ values.
    • Receptor Binding: Conduct competitive binding assays with radiolabeled ligands (e.g., [³H]-ligands).
  • Controls:
    • Include positive (known inhibitors) and negative (vehicle-only) controls.
    • Validate results via dose-response curves and statistical analysis (e.g., ANOVA) .

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